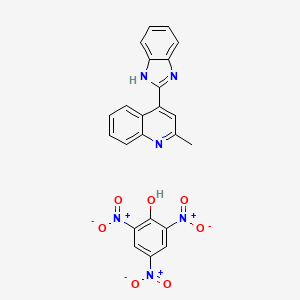

4-(1H-Benzoimidazol-2-YL)-2-methyl-quinoline, picrate

Description

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-2-methylquinoline;2,4,6-trinitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3.C6H3N3O7/c1-11-10-13(12-6-2-3-7-14(12)18-11)17-19-15-8-4-5-9-16(15)20-17;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-10H,1H3,(H,19,20);1-2,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQCQXQNHFSLMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C3=NC4=CC=CC=C4N3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Benzoimidazol-2-YL)-2-methyl-quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid . The reaction is carried out at elevated temperatures, often around 140°C to 220°C, to facilitate the formation of the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Benzoimidazol-2-YL)-2-methyl-quinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, particularly at the quinoline ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of alkylated or acylated quinoline derivatives.

Scientific Research Applications

Scientific Research Applications

4-(1H-Benzoimidazol-2-YL)-2-methyl-quinoline, picrate has a wide range of applications in scientific research:

- Chemistry It is used as a building block for synthesizing more complex molecules.

- Biology It is investigated for its potential as an antimicrobial and antiviral agent.

- Medicine It is explored for its anticancer properties and potential use in drug development.

- Industry It is utilized in developing new materials with specific electronic or optical properties.

This compound integrates the structural features of benzimidazole and quinoline, both known for their diverse biological activities. Benzimidazole derivatives are known for their analgesic, antiproliferative, antidiabetic, anticancer, anti-inflammatory, and antioxidant properties . The biological activity of this compound can be attributed to several key mechanisms:

- Inhibition of Enzymatic Activity Compounds containing the benzimidazole nucleus have shown to inhibit enzymes such as NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is implicated in cancer and inflammatory diseases .

- Antimicrobial Activity The compound has demonstrated significant antimicrobial properties against various pathogens, making it a candidate for further development in treating infections.

- Antitumor Effects Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy, and in vitro studies have shown activity against bacterial strains (effective against both Gram-positive and Gram-negative bacteria) and fungal pathogens (exhibits antifungal properties that warrant further exploration). One investigation focused on the antimicrobial properties of synthesized benzimidazole derivatives revealed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating their potential as new antimicrobial agents.

Anticancer Activity

The compound has been tested against several cancer cell lines, revealing cytotoxicity. The compound demonstrated IC50 values indicating effective inhibition of cell proliferation in breast cancer (MDA-MB-468) and leukemia (HL-60) models. Studies suggest that the compound may target ATP synthase and topoisomerase II, which are critical for cancer cell survival and proliferation. In a study involving hybrid quinoline-benzimidazole compounds, one derivative showed anti-proliferative activity with a GI50 value in the range of 24-35 µM against multiple cancer types, suggesting a broad-spectrum anticancer potential for therapeutic applications.

Target Pathways

The biological activity of this compound can be attributed to several key mechanisms:

- Inhibition of Enzymatic Activity

- Antimicrobial Activity

- Antitumor Effects

Structural Components

The compound is characterized by the following structural components:

- Benzimidazole moiety, known for its role in various pharmacological activities.

- Quinoline nucleus, associated with antimalarial and anticancer properties.

- Picrate group, which enhances solubility and bioavailability.

Mechanism of Action

The mechanism of action of 4-(1H-Benzoimidazol-2-YL)-2-methyl-quinoline involves its interaction with various molecular targets. The benzimidazole moiety is known to interact with proteins and enzymes, potentially inhibiting their function. This compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer activity .

Comparison with Similar Compounds

4-(1H-Benzoimidazol-2-YL)-Benzenesulfonic Acid Derivatives

- Structure: Features a benzenesulfonic acid group instead of the quinoline-picrate system.

- Activity : Exhibits potent antimicrobial properties. For example, 4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid (Compound 9) showed broad-spectrum antibacterial activity due to the electron-withdrawing nitro group enhancing target binding .

- Synthesis : Prepared via condensation of benzimidazole with aryldiazonium chloride derivatives .

1-[4-(1H-Benzoimidazol-2-YL)-Phenyl]-3-[4-(1H-Benzoimidazol-2-YL)-Phenyl]-Urea Derivatives

- Structure : Bis-benzimidazole urea derivatives.

- Activity : Potent heparanase inhibitors (IC50: 0.23–0.29 µM), disrupting tumor metastasis .

- Mechanism : Dual benzoimidazole moieties chelate catalytic residues of heparanase, while the urea linker stabilizes interactions .

BZI 3 Nano (4-(1H-Benzoimidazol-2-YL)-6-Phenylpyrimidin-2-Amine Nanoparticle)

- Structure: Pyrimidine-benzoimidazole hybrid loaded into chitosan nanoparticles.

- Activity : Demonstrated anti-colon cancer efficacy in vivo, reducing aberrant crypt foci (ACF) by 60% in DMH-induced rat models .

- Advantage: Nanoparticle formulation enhances tumor targeting and apoptotic activity compared to free compounds .

| Property | This compound | BZI 3 Nano |

|---|---|---|

| Formulation | Crystalline picrate salt | Chitosan nanoparticle |

| Therapeutic Index | Potential cytotoxicity due to picrate | Improved safety profile via targeted delivery |

Biological Activity

4-(1H-Benzoimidazol-2-YL)-2-methyl-quinoline, picrate is a compound that integrates the structural features of benzimidazole and quinoline, both of which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Overview

The compound is characterized by the following structural components:

- Benzimidazole moiety : Known for its role in various pharmacological activities.

- Quinoline nucleus : Associated with antimalarial and anticancer properties.

- Picrate group : Enhances solubility and bioavailability.

Target Pathways

The biological activity of this compound can be attributed to several key mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing the benzimidazole nucleus have shown to inhibit enzymes such as NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is implicated in cancer and inflammatory diseases .

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens, making it a candidate for further development in treating infections .

- Antitumor Effects : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy. In vitro studies have shown that it possesses activity against:

- Bacterial strains : Effective against both Gram-positive and Gram-negative bacteria.

- Fungal pathogens : Exhibits antifungal properties that warrant further exploration.

Anticancer Activity

The compound has been tested against several cancer cell lines, revealing:

- Cytotoxicity : The compound demonstrated IC50 values indicating effective inhibition of cell proliferation in breast cancer (MDA-MB-468) and leukemia (HL-60) models.

- Mechanistic Insights : Studies suggest that the compound may target ATP synthase and topoisomerase II, which are critical for cancer cell survival and proliferation .

Study 1: Anticancer Efficacy

In a recent study involving hybrid quinoline-benzimidazole compounds, one derivative showed an impressive anti-proliferative activity with a GI50 value in the range of 24-35 µM against multiple cancer types. This suggests a broad-spectrum anticancer potential that could be harnessed for therapeutic applications .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of synthesized benzimidazole derivatives revealed significant activity against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating their potential as new antimicrobial agents .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(1H-benzoimidazol-2-yl)-2-methyl-quinoline derivatives, and how are intermediates characterized?

- Methodological Answer : A typical approach involves cyclocondensation of substituted quinolines with benzimidazole precursors. For example, quinolinium salts can react with acetylene derivatives via [3+2] 1,3-dipolar cycloaddition to form fused heterocycles . Characterization relies on spectroscopic techniques:

- 1H/13C NMR to confirm regioselectivity and substituent positions.

- HRMS for molecular weight validation.

- IR spectroscopy to track functional groups (e.g., C=N stretches in imidazole rings).

- Optimization : Solvent choice (dry benzene or DMF) and base selection (e.g., KOH) critically influence yields .

Q. How is the picrate counterion incorporated into the structure, and what analytical methods validate its presence?

- Methodological Answer : Picrate (2,4,6-trinitrophenolate) is introduced via acid-base reactions. The quinoline-benzimidazole base reacts with picric acid in ethanol, forming a stable picrate salt. Validation includes:

- Elemental analysis (C, H, N) to confirm stoichiometry.

- Single-crystal X-ray diffraction to resolve the crystal lattice and hydrogen-bonding network .

- UV-Vis spectroscopy to detect picrate’s strong absorption bands (~380 nm) .

Advanced Research Questions

Q. How do computational studies inform the pharmacological activity and binding mechanisms of 4-(1H-benzoimidazol-2-yl)-2-methyl-quinoline derivatives?

- Methodological Answer : Density functional theory (DFT) and molecular docking predict electronic properties and target interactions. For example:

- DFT calculates HOMO-LUMO gaps to assess reactivity (e.g., a gap <3.5 eV suggests potential bioactivity) .

- Docking simulations (e.g., AutoDock Vina) model interactions with enzymes like α-glucosidase or kinases. Key residues (e.g., Asp214 in α-glucosidase) form hydrogen bonds with the quinoline nitrogen .

- Validation : Compare computational results with in vitro assays (e.g., IC50 values from enzyme inhibition studies) .

Q. What strategies resolve contradictions in reported biological activities of quinoline-benzimidazole hybrids across cell lines?

- Methodological Answer : Discrepancies arise from variations in cell line sensitivity and assay conditions. For example:

- NCI-60 screening identifies selective cytotoxicity (e.g., leukemia vs. solid tumors) .

- Dose-response curves (10⁻⁵ M to 10⁻⁹ M) differentiate nonspecific toxicity from target-specific effects.

- Comparative analysis using COMPARE algorithms correlates activity patterns with known drug mechanisms .

- Key variables : Serum concentration (5% FBS vs. serum-free), incubation time (48–72 hr), and solvent controls (DMSO <0.1%) .

Q. How does crystal packing influenced by the picrate anion affect the compound’s physicochemical stability?

- Methodological Answer : X-ray crystallography reveals that picrate anions form π-π stacking with quinoline rings and hydrogen bonds with imidazole NH groups. This stabilizes the lattice but may reduce solubility. Strategies to mitigate this include:

- Co-crystallization with polar solvents (e.g., methanol) to improve dissolution .

- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition >200°C indicates robustness) .

Data Analysis and Experimental Design

Q. What spectroscopic criteria confirm the purity and structural integrity of synthesized 4-(1H-benzoimidazol-2-yl)-2-methyl-quinoline derivatives?

- Methodological Answer :

- 1H NMR : Sharp singlets for aromatic protons (δ 7.5–8.5 ppm) and absence of aliphatic impurity peaks.

- 13C NMR : Peaks at ~150 ppm confirm C=N in benzimidazole .

- HPLC : Purity >95% with a C18 column (acetonitrile/water gradient) .

Q. How are regioselectivity challenges addressed during the synthesis of quinoline-benzimidazole hybrids?

- Methodological Answer :

- Directing groups : Electron-withdrawing substituents (e.g., -NO₂) on quinoline steer cycloaddition to specific positions .

- Microwave-assisted synthesis reduces side reactions by shortening reaction time (30 min vs. 24 hr) .

- Kinetic vs. thermodynamic control : Low temperatures favor kinetic products, while refluxing shifts equilibrium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.